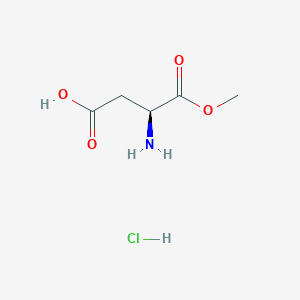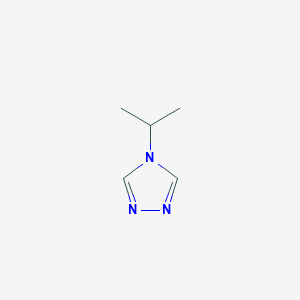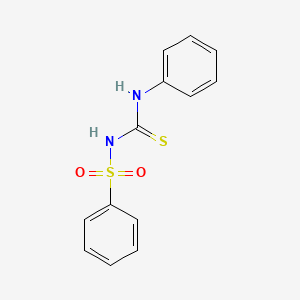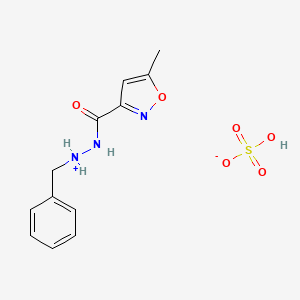
1-Methyl L-Aspartate
Overview
Description
1-Methyl L-Aspartate, also known as L-Aspartic Acid 1-Methyl Ester or H-Asp-OMe, is a derivative of L-Aspartic Acid . L-Aspartic Acid is a non-essential amino acid found in food sources and dietary supplements . It is one of the 20 proteinogenic amino acids, the building blocks of proteins .
Molecular Structure Analysis
The molecular formula of 1-Methyl L-Aspartate is C5H9NO4, and its molecular weight is 147.13 . It appears as a white to almost white powder or crystal .Physical And Chemical Properties Analysis
1-Methyl L-Aspartate is a solid at 20°C . It has a specific rotation value of 33.0 to 38.0 degrees . It has a melting point of 186°C and is soluble in water . Its predicted boiling point is 272.7±30.0°C, and its predicted density is 1.299±0.06 g/cm3 .Scientific Research Applications
Neurophysiological Effects
1-Methyl L-Aspartate, primarily studied in the form of N-methyl-D-aspartate (NMDA), plays a significant role in neurophysiology. Research indicates that NMDA is a potent agonist of neuroexcitatory amino acids like aspartate and glutamate. This aspect is crucial in the functioning of the nervous system. For instance, in a study by Crépel, Dhanjal, and Sears (1982), it was found that applications of related derivatives, including NMDA, affected the responses of Purkinje cells in the rat cerebellum.
Hormonal Responses
1-Methyl L-Aspartate also appears to influence hormonal responses. Estienne, Schillo, Hileman, Green, and Hayes (1990) conducted experiments to determine the effect of NMA on luteinizing hormone secretion in ewes, revealing the complex interplay between this compound and hormonal regulation.
Neurotransmitter Receptors
The distribution and function of NMDA-sensitive L-[3H]glutamate-binding sites, potentially corresponding to NMDA receptors, are key areas of study. For example, Monaghan and Cotman (1985) highlighted the anatomical distribution of these sites, indicating their importance in excitatory neurotransmission in the brain.
Motor Activity Regulation
1-Methyl L-Aspartate has implications in motor activity regulation, as shown by Kudo and Yamada (1987). Their research on newborn rats demonstrated how NMA-induced rhythmic EMG activity was related to the activation of spinal neurons.
Protein Repair and Aging
The role of 1-Methyl L-Aspartate in protein repair and aging is a significant area of research. As proteins age, they undergo spontaneous degradation, forming altered aspartyl derivatives. The repair of these proteins, which involves enzymes recognizing L-isoaspartyl and D-aspartyl residues, is essential for normal cellular function. The study by Kim, Lowenson, Maclaren, Clarke, and Young (1997) on mice deficient in a protein-repair enzyme demonstrates the significance of these processes in growth and central nervous system function.
Learning and Neuroplasticity
NMDA receptors, which 1-Methyl L-Aspartate targets, are implicated in learning and neuroplasticity. Morris (1989) conducted experiments showing that the blockade of NMDA receptors affected spatial learning in rats, indicating their role in cognitive processes.
Safety and Hazards
properties
IUPAC Name |
(3S)-3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWHMHVOQPGLS-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733886 | |
| Record name | (3S)-3-Amino-4-methoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl L-Aspartate | |
CAS RN |
251456-48-1 | |
| Record name | (3S)-3-Amino-4-methoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-](/img/structure/B3050241.png)



![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)








